(1-phenyl-1H-pyrazol-5-yl)methanol
Overview
Description
(1-Phenyl-1H-pyrazol-5-yl)methanol is an organic compound with the molecular formula C10H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in various biochemical processes, but the specific pathways influenced by this compound are yet to be determined .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-phenyl-1H-pyrazol-5-yl)methanol. Specific details on how such factors affect this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. One common method involves the condensation of phenylhydrazine with an aldehyde to form a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole derivative to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to improve yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound typically yields a ketone or aldehyde, while reduction results in the formation of the corresponding alcohol .
Scientific Research Applications
(1-Phenyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-phenyl-1H-pyrazol-5-yl)methanol include other pyrazole derivatives, such as:
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 1-Phenyl-1H-pyrazole
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. For instance, the presence of the hydroxyl group at the 5-position of the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-phenylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLHNXCXDODKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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